Ethyl 3-bromo-2-cyano-5-nitrobenzoate
Description
Ethyl 3-bromo-2-cyano-5-nitrobenzoate is a multifunctional aromatic ester featuring a bromine atom at position 3, a cyano group at position 2, and a nitro group at position 5 on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in nucleophilic substitution and coupling reactions.
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-3-6(13(15)16)4-9(11)8(7)5-12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAZFBBNRNHUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Key structural analogs include:
| Compound Name | CAS Number | Substituent Positions (Bromo, Cyano, Nitro) | Molecular Formula |
|---|---|---|---|
| Ethyl 3-bromo-2-cyano-5-nitrobenzoate | Not provided | 3-Br, 2-CN, 5-NO2 | C₁₀H₇BrN₂O₄ |
| Ethyl 3-bromo-5-cyano-4-nitrobenzoate | 87240-12-8 | 3-Br, 5-CN, 4-NO2 | C₁₀H₇BrN₂O₄ |
| Ethyl 3-bromo-2-cyanobenzoate | 1261483-68-4 | 3-Br, 2-CN, (No nitro group) | C₁₀H₈BrNO₂ |
Key Differences:
Substituent Orientation: The nitro group in the target compound is at position 5, para to the ester group, while in Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8), the nitro group occupies position 4 . This positional difference alters the electronic distribution on the aromatic ring, influencing reactivity.
Functional Group Interactions: The absence of a nitro group in Ethyl 3-bromo-2-cyanobenzoate (CAS 1261483-68-4) reduces its polarity and reactivity, making it less suited for reactions requiring electron-deficient aromatic systems .
Steric and Electronic Effects: The ortho-cyano group in the target compound introduces steric hindrance near the ester moiety, which may affect crystallization behavior and solubility. In contrast, Ethyl 3-bromo-5-cyano-4-nitrobenzoate has a cyano group at position 5, reducing steric strain but altering electronic conjugation.
Physicochemical Properties (Inferred)
While specific data (e.g., melting points, solubility) are unavailable in the evidence, general trends can be deduced:
- Polarity: The nitro group increases polarity, enhancing solubility in polar solvents (e.g., DMSO, ethyl acetate) compared to non-nitro analogs.
- Stability: Ortho-substituted nitro groups may reduce thermal stability due to steric strain, whereas para-nitro analogs (e.g., CAS 87240-12-8) might exhibit higher stability .
Research Implications and Gaps
However, substituent positioning in nitro-aromatics is known to modulate antimicrobial or antifungal properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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